7-Amino-4-aza-2-oxindole

Description

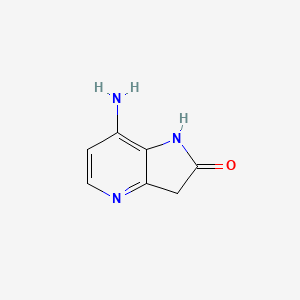

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIIFXHBHOEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CC(=C2NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230686 |

Source

|

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-39-1 |

Source

|

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 7-Amino-4-aza-2-oxindole"

An In-depth Technical Guide to the Synthesis of 7-Amino-4-aza-2-oxindole

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound (also known as 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one). The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core fragment in the development of potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 7-amino group offers a critical vector for further chemical modification and can significantly influence the molecule's pharmacological properties, including target binding and selectivity.[3] This document outlines a logical and field-proven three-step synthetic sequence, beginning with the construction of the core 4-aza-2-oxindole ring system, followed by regioselective nitration, and concluding with a catalytic hydrogenation to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformations. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of the 4-Aza-2-Oxindole Scaffold

The 4-aza-2-oxindole core is a bioisostere of the well-known oxindole and indole ring systems.[4] The strategic replacement of a carbon atom with a nitrogen atom in the benzene portion of the oxindole scaffold can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[5] These modifications are crucial in drug discovery for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its interaction with biological targets.[4]

Specifically, the 7-azaindole moiety, a related structure, is known to mimic the adenine fragment of ATP, allowing it to act as a "hinge-binding" motif in many protein kinase inhibitors.[5] The 4-aza-2-oxindole scaffold retains this key feature while providing a different three-dimensional geometry and chemical reactivity, making it a valuable building block for exploring novel intellectual property space and developing next-generation therapeutics.[6] The 7-amino functional group, in particular, serves as a versatile synthetic handle for the introduction of various side chains to probe the structure-activity relationship (SAR) of new chemical entities.

Retrosynthetic Analysis and Strategy

The proposed synthesis of this compound is designed as a linear sequence that builds complexity from a readily available pyridine-based starting material. The overall strategy hinges on the late-stage introduction of the key amino functionality via a nitro group, a reliable and scalable transformation.

Figure 1: Retrosynthetic pathway for this compound.

Synthetic Pathway and Mechanistic Rationale

The forward synthesis is divided into three primary stages, each optimized to ensure high yields and purity of the intermediates and the final product.

Step 1: Synthesis of the Core Scaffold: 4-Aza-2-oxindole

The construction of the bicyclic 4-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) core is the foundational step.[7][8] While several routes to azaindoles exist[1][9], a practical approach involves the cyclization of a suitably substituted pyridine precursor. This example utilizes a pathway starting from 2-amino-3-chloropyridine.

The rationale for this approach is the activation of the C2 and C3 positions of the pyridine ring to facilitate the formation of the fused pyrrolone ring. The sequence involves N-acylation followed by an intramolecular cyclization.

Figure 2: Workflow for the synthesis of the 4-Aza-2-oxindole core.

Experimental Protocol: Synthesis of 4-Aza-2-oxindole

-

Acylation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq). Slowly add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-((3-chloropyridin-2-yl)amino)-2-oxoacetate.

-

Cyclization: Add the crude intermediate to a flask containing a Lewis acid such as aluminum chloride (AlCl₃, 3.0 eq) in an appropriate high-boiling solvent (e.g., nitrobenzene) and heat to 120-140 °C for 4-6 hours.

-

Purification: Cool the reaction mixture and carefully quench by pouring onto ice-water. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-aza-2-oxindole as a solid.

Step 2: Regioselective Nitration to 7-Nitro-4-aza-2-oxindole

The introduction of a nitro group onto the 4-aza-2-oxindole scaffold is a critical step. Electrophilic aromatic substitution on a pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[10] Nitration typically requires strong acidic conditions and directs substitution to the C3 and C5 positions (meta to the ring nitrogen).[11][12] In the 4-aza-2-oxindole system, the C5 and C7 positions are meta to the pyridine nitrogen. The C7 position is sterically less hindered and electronically favored for substitution.

Causality of Reagent Choice: A mixture of nitric acid in a strong acid, such as sulfuric acid or in trifluoroacetic anhydride, is employed to generate the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated nature of the pyridine ring.[11]

Experimental Protocol: Synthesis of 7-Nitro-4-aza-2-oxindole

-

Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 4-aza-2-oxindole (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Adjust the pH to neutral (pH ~7) with a saturated solution of sodium bicarbonate.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Nitro-4-aza-2-oxindole. Further purification can be achieved by recrystallization if necessary.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the lactam functionality of the oxindole ring.[13]

Causality of Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[4][14] It offers excellent activity and selectivity, and the reaction proceeds under a positive pressure of hydrogen gas. Raney Nickel is an alternative that can be used if dehalogenation is a concern in related substrates.[15]

Figure 3: Workflow for the catalytic hydrogenation of the nitro intermediate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a hydrogenation flask, dissolve 7-Nitro-4-aza-2-oxindole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filtration and Concentration: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if required.

Data Summary and Characterization

The successful synthesis of each compound should be verified by standard analytical techniques. The following table summarizes the expected data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Appearance | Key Characterization Data (Hypothetical) |

| 4-Aza-2-oxindole | C₇H₆N₂O | 134.14 | 50-60% | Off-white to light brown solid | ¹H NMR: Signals for aromatic protons and CH₂ group. MS (ESI+): m/z 135.1 [M+H]⁺ |

| 7-Nitro-4-aza-2-oxindole | C₇H₅N₃O₃ | 179.14 | 70-85% | Yellow solid | ¹H NMR: Downfield shift of aromatic protons. MS (ESI+): m/z 180.1 [M+H]⁺ |

| This compound | C₇H₇N₃O | 149.15 | 90-98% | Light-colored solid | ¹H NMR: Appearance of a broad singlet for NH₂ protons. MS (ESI+): m/z 150.1 [M+H]⁺ |

Conclusion

This guide details a comprehensive and logically structured synthetic route to this compound, a valuable building block for drug discovery. By breaking down the synthesis into three manageable stages—scaffold formation, regioselective nitration, and catalytic reduction—this document provides both the practical steps and the underlying scientific rationale necessary for successful execution. The protocols described herein are based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability. This work serves as a foundational resource for medicinal chemists and process development scientists engaged in the synthesis of novel aza-oxindole-based therapeutic agents.

References

-

Title: Synthesis of Azaindoles Source: Chinese Journal of Organic Chemistry URL: [Link]

- Title: 1,3-dihydro-2H-pyrrolo 2,3-b!

-

Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents Source: Drug Design, Development and Therapy URL: [Link]

-

Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: Molecules URL: [Link]

-

Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents Source: Polycyclic Aromatic Compounds URL: [Link]

- Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL

-

Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: ACS Catalysis URL: [Link]

-

Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: Dalton Transactions URL: [Link]

-

Title: 1,3-DIHYDRO-2H-PYRROLO[3,2-B]PYRIDIN-2-ONE Request for Quotation Source: ChemBK URL: [Link]

-

Title: Azaindole Therapeutic Agents Source: Medicinal Research Reviews URL: [Link]

-

Title: Nitration of Pyrrolo[2,1-a]isoquinolines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one Source: PubChem URL: [Link]

-

Title: Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex Source: Catalysts URL: [Link]

-

Title: Nitration of Pyrrolo[2,1‐a]isoquinolines with NaNO2/HFIP Source: European Journal of Organic Chemistry URL: [Link]

-

Title: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst Source: Nature Communications URL: [Link]

-

Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

-

Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: Organic & Medicinal Chem IJ URL: [Link]

-

Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Pharmaceuticals URL: [Link]

-

Title: 2: Commonly Used Reagents for the Reduction of Nitro Compounds Source: ResearchGate URL: [Link]

-

Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: Organic Letters URL: [Link]

-

Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma Source: Molecules URL: [Link]

-

Title: Preparation of nitropyridines by nitration of pyridines with nitric acid Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Source: ResearchGate URL: [Link]

-

Title: 4-AZA-2-OXINDOLE molecular information Source: Chemical Cas No Search URL: [Link]

Sources

- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Chemical Properties of Aza-2-Oxindoles, with a Focus on the 7-Amino-4-aza-2-oxindole Scaffold

A Note on the Subject Compound: Extensive literature searches indicate that "7-Amino-4-aza-2-oxindole" is not a widely documented compound under this specific nomenclature. This guide, therefore, provides a comprehensive overview of the parent scaffold, 4-aza-2-oxindole, and extrapolates the potential properties and synthetic considerations for its 7-amino derivative based on established principles of medicinal chemistry and the known characteristics of related aza-heterocycles. This approach is intended to provide a foundational and scientifically reasoned resource for researchers and drug development professionals interested in this novel chemical space.

Introduction to the Aza-2-Oxindole Scaffold

The aza-2-oxindole framework represents a class of heterocyclic compounds that are isosteric to the biologically significant oxindole core. The introduction of one or more nitrogen atoms into the bicyclic system significantly modulates the scaffold's physicochemical properties, including its electronics, hydrogen bonding capacity, solubility, and metabolic stability.[1] These modifications make aza-2-oxindoles attractive scaffolds in drug discovery.

The specific compound of interest, this compound, belongs to the pyrrolopyridinone family. The nomenclature specifies:

-

Oxindole: A bicyclic structure composed of a benzene ring fused to a 2-oxopyrrolidine ring.

-

4-Aza: A nitrogen atom replaces the carbon at the 4th position of the indole core. The systematic name for 4-aza-2-oxindole is 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.[2]

-

7-Amino: An amino group (-NH2) is substituted at the 7th position of the bicyclic system.

The 7-azaindole moiety, a closely related structure, is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] The strategic placement of nitrogen atoms allows these molecules to act as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various enzymes.[1]

Core Chemical and Physical Properties

Direct experimental data for this compound is not available. The following table summarizes the known properties of the parent scaffold, 4-aza-2-oxindole, and provides predicted properties for the 7-amino derivative based on the influence of an amino substituent on an aromatic system.

| Property | 4-Aza-2-Oxindole (1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) | This compound (Predicted) |

| Molecular Formula | C7H6N2O | C7H7N3O |

| Molecular Weight | 134.14 g/mol [2] | 149.15 g/mol |

| CAS Number | 32501-05-6[2] | Not Available |

| Appearance | Expected to be a crystalline solid | Expected to be a colored crystalline solid (aminopyridines are often colored) |

| Melting Point | Not widely reported | Expected to be higher than the parent scaffold due to increased intermolecular hydrogen bonding from the amino group. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol.[5] | Expected to have slightly increased aqueous solubility at acidic pH due to the basicity of the amino group. Likely soluble in polar organic solvents. |

| pKa | Predicted acidic N-H pKa ~14-15; Predicted basic pyridine nitrogen pKa ~4-5.[5] | The amino group would introduce an additional basic site (pKa ~3-5). The pyridine nitrogen's basicity might be slightly altered by the electron-donating amino group. |

Spectroscopic Data Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted key features:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the CH2 group of the oxindole ring, and the protons of the amino and amide groups. The aromatic protons will exhibit coupling patterns characteristic of a substituted pyridine ring. The NH2 protons will likely appear as a broad singlet, and the amide NH will be a singlet at a higher chemical shift.

-

¹³C NMR Spectroscopy: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. Signals for the aromatic carbons would also be present, with the carbon attached to the amino group showing a significant upfield shift due to its electron-donating nature.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretching band for the lactam carbonyl (around 1680-1700 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic rings (1400-1650 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (149.15 m/z for C7H7N3O).

Synthesis and Reactivity

The synthesis of the 4-aza-2-oxindole scaffold is documented in the chemical literature.[6] A common approach involves the construction of the pyrrolidone ring onto a pre-existing pyridine core.

Caption: A potential synthetic workflow for this compound.

This protocol is a theoretical pathway based on standard organic chemistry transformations for analogous heterocyclic systems.

Step 1: Synthesis of 4-Aza-2-Oxindole (C) The synthesis of the 4-azaoxindole core would likely begin from a suitably substituted 2-aminopyridine derivative, following established literature procedures.[6]

Step 2: Nitration to form 7-Nitro-4-aza-2-oxindole (E)

-

Dissolve the 4-Aza-2-Oxindole (1 eq.) in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. The directing effects of the existing ring structure would need to be carefully considered to achieve regioselectivity at the 7-position.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base to precipitate the product.

-

Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 3: Reduction to this compound (G)

-

Suspend the 7-Nitro-4-aza-2-oxindole (1 eq.) in ethanol or a similar solvent.

-

Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.

-

Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the amino product.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the final compound by column chromatography.

The reactivity of this compound is dictated by several functional groups:

-

The Pyrrolidone Ring: The methylene group adjacent to the carbonyl is susceptible to condensation reactions with aldehydes and ketones. The amide bond can be hydrolyzed under strong acidic or basic conditions.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.

-

The Amino Group: The aromatic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reported applications for this compound, its structural motifs suggest significant potential in medicinal chemistry.

Caption: Potential therapeutic applications of the this compound scaffold.

-

Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many approved kinase inhibitors.[3][7] The pyrrolopyridine core of this compound mimics the purine structure of ATP, making it a prime candidate for targeting the ATP-binding pocket of kinases involved in cancer and inflammatory diseases.

-

Anti-inflammatory Agents: Derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8] The this compound scaffold could be explored for similar activities.

-

Antiviral Agents: Azaindole and azaoxindole cores have been investigated for their potential as antiviral agents. For instance, some 7-azaindole analogues have been studied as potential treatments for influenza by targeting viral polymerases.[9]

Conclusion

This compound represents a novel and unexplored chemical entity with significant potential, particularly in the field of medicinal chemistry. While direct experimental data is scarce, a thorough analysis of its parent scaffold, 4-aza-2-oxindole, and related aza-heterocycles allows for reasoned predictions of its chemical properties, spectroscopic signatures, and potential biological applications. The synthetic pathways to this molecule are plausible using established organic chemistry methodologies. This guide serves as a foundational resource to stimulate further research into the synthesis and characterization of this promising scaffold, which may hold the key to developing new therapeutic agents.

References

- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (n.d.). IntechOpen.

- Li, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1871–1885.

- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145.

- Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry.

- An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. (n.d.). BenchChem.

- Synthesis of 4-azaoxindole. (1993). The Journal of Organic Chemistry, 58(25), 7291–7292.

- Synthesis of azaindoles. (n.d.). Organic Chemistry Portal.

- 4-Azaindole. (n.d.). PubChem.

- Biological activity and material applications of 7-azaindole derivatives. (2023).

- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.

- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.

- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). Current Medicinal Chemistry, 25(34), 4337-4355.

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Molecules, 26(7), 1947.

- 4-AZA-2-OXINDOLE molecular inform

- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2017). Journal of Medicinal Chemistry, 60(17), 7349–7367.

- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). Accounts of Chemical Research, 34(5), 379–386.

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2014).

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-495.

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021).

- Best 7-Azaindole Manufacturers & Suppliers in USA. (n.d.). Alkali Metals.

- Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 261–265.

- Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2023). Organic Letters.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Amino-4-aza-2-oxindole

Abstract

7-Amino-4-aza-2-oxindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As with any novel compound intended for therapeutic applications, unambiguous structural confirmation and a thorough understanding of its physicochemical properties are paramount. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and characterization. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs principles of spectroscopic theory to present a predictive but scientifically grounded analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a detailed experimental protocol, predicted data, and an in-depth interpretation to aid researchers in the verification of their synthetic products.

Introduction to this compound and its Spectroscopic Importance

The 4-aza-2-oxindole scaffold is a key structural motif found in a variety of pharmacologically active compounds. The introduction of an amino group at the 7-position is anticipated to significantly modulate the electronic properties and biological activity of the core structure, making this compound a compelling target for synthesis and evaluation. Spectroscopic analysis is the cornerstone of modern chemical research, providing the essential tools to confirm molecular structure, assess purity, and probe electronic and conformational properties. For a novel compound like this compound, a multi-faceted spectroscopic approach is necessary for unequivocal characterization. This guide is structured to provide both the theoretical underpinnings and practical insights required to interpret the spectroscopic data of this molecule.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, hydrogen-bond donating compounds and its ability to allow for the observation of exchangeable protons (NH and NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at 298 K.

-

Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~10.5 | singlet | - | 1H |

| H-5 | ~7.0 | doublet | ~6.0 | 1H |

| H-6 | ~6.5 | doublet | ~6.0 | 1H |

| H-3 | ~3.4 | singlet | - | 2H |

| H-8 (NH₂) | ~5.0 | broad singlet | - | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-1 (NH): The amide proton of the oxindole ring is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its resonance is predicted to be a sharp singlet around 10.5 ppm.

-

H-5 and H-6: These two protons are on the pyridine ring and are expected to form an AX spin system. H-5, being adjacent to the nitrogen atom, will likely be downfield of H-6. They should appear as doublets with a typical ortho-coupling constant of approximately 6.0 Hz.

-

H-3: The methylene protons at the 3-position of the oxindole ring are not adjacent to any other protons and are therefore expected to appear as a singlet. The chemical shift will be influenced by the adjacent carbonyl and aromatic ring, predicted to be around 3.4 ppm.

-

H-8 (NH₂): The protons of the primary amino group are exchangeable and will likely appear as a broad singlet. The chemical shift can vary depending on concentration and temperature but is predicted to be around 5.0 ppm in DMSO-d₆. The addition of D₂O would cause this signal to disappear, confirming its assignment.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~175 |

| C-7a | ~155 |

| C-7 | ~145 |

| C-5 | ~130 |

| C-4a | ~125 |

| C-6 | ~110 |

| C-3 | ~35 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate at a very low field, around 175 ppm.[2]

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amino substituent. C-7, being directly attached to the electron-donating amino group, is expected to be significantly shielded compared to a similar carbon in an unsubstituted ring. Conversely, C-7a, adjacent to the lactam nitrogen, will be deshielded. The precise assignment would require 2D NMR experiments such as HSQC and HMBC.

-

C-3: The methylene carbon at the 3-position will be found in the aliphatic region, with a predicted chemical shift of around 35 ppm.

Caption: Structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M] | 162.0643 |

| [M+H]⁺ | 163.0722 |

| Major Fragments | Loss of CO, loss of NH₃ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The exact mass of this compound (C₇H₇N₃O) is 161.0589. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 163.0722. High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the aza-oxindole core is expected to be complex. Common fragmentation pathways for oxindoles include the loss of CO.[3][4] The amino group could be lost as ammonia (NH₃). A plausible fragmentation pathway would involve the initial loss of carbon monoxide from the lactam, followed by further fragmentation of the resulting aromatic system.

Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Prepare a solid sample for analysis using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Infrared Spectroscopy Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3300 | Medium (two bands) |

| N-H stretch (lactam) | ~3200 | Medium, broad |

| C=O stretch (lactam) | ~1680 | Strong |

| C=C stretch (aromatic) | 1620-1580 | Medium |

| N-H bend (amine) | ~1600 | Medium |

| C-N stretch | 1350-1250 | Medium |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: The primary amino group will show two characteristic stretching bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric stretches).[1] The N-H stretch of the lactam is expected to be a broader band around 3200 cm⁻¹, likely due to hydrogen bonding.

-

C=O Stretching: The carbonyl group of the lactam is a strong IR absorber and is expected to appear around 1680 cm⁻¹. The exact position will be influenced by ring strain and hydrogen bonding.

-

Aromatic Region: The C=C stretching vibrations of the pyridine ring will appear in the 1620-1580 cm⁻¹ region. The N-H bending of the primary amine may also appear in this region.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N stretching and various bending modes, which are characteristic of the molecule as a whole.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Record the UV-Vis spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

Predicted UV-Vis Spectroscopy Data:

| Transition | Predicted λ_max (nm) |

| π → π | ~240 and ~290 |

| n → π | ~350 (weak) |

Interpretation of the Predicted UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated aromatic system. The aza-oxindole core itself is a chromophore, and the addition of the electron-donating amino group will likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. A strong absorption band is predicted around 240 nm, with a shoulder or a second maximum around 290 nm. A weak, longer-wavelength absorption corresponding to an n → π* transition, likely involving the lone pair of electrons on the carbonyl oxygen, may be observed around 350 nm.[6][7]

Conclusion

The spectroscopic characterization of this compound requires a combination of techniques to provide a complete picture of its molecular structure. This guide has presented a detailed prediction of the expected ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data based on the analysis of structurally related compounds and fundamental spectroscopic principles. While these predictions serve as a valuable reference, it is crucial for researchers to perform their own comprehensive analyses, including 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of NMR signals. The data and interpretations provided herein should empower researchers to confidently identify and characterize this promising heterocyclic compound, paving the way for its further investigation in drug discovery and development.

References

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. Available from: [Link]

-

Stoltz Group, Caltech. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Available from: [Link]

-

ACS Publications. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews. Available from: [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

-

PMC - NIH. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

ResearchGate. The calculated UV-Vis spectrum for chloro-oxindole isomers. Available from: [Link]

-

PubMed. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

-

Thieme Connect. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix | Request PDF. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

-

Research Data Australia. UV Vis Spectra of Indole Analogues. Available from: [Link]

-

MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available from: [Link]

-

ResearchGate. Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... Available from: [Link]

-

ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

ACS Publications. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1 | Journal of the American Chemical Society. Available from: [Link]

-

ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and... Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Stereoselective synthesis and applications of spirocyclic oxindoles. Available from: [Link]

-

ResearchGate. (a) UV‐vis and (b) fluorescence spectra of selected spiro oxindole... Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

-

Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

-

Corin Wagen. Computational NMR Prediction: A Microreview. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. Available from: [Link]

-

AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Available from: [Link]

-

Frontiers. Machine learning in computational NMR-aided structural elucidation. Available from: [Link]

-

PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]

-

SciRP.org. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

-

ResearchGate. (a) UV–vis spectra of aza3 in the presence (solid line) and absence... Available from: [Link]

-

PMC - NIH. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available from: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Available from: [Link]

-

PubMed. Combined Chemical Shift Changes and Amino Acid Specific Chemical Shift Mapping of Protein-Protein Interactions. Available from: [Link]

-

YouTube. C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Crystal Structure of 7-Amino-4-aza-2-oxindole: A Strategic Approach for Drug Discovery

Abstract

The 4-aza-2-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The targeted introduction of an amino substituent at the 7-position, yielding 7-Amino-4-aza-2-oxindole, is hypothesized to offer novel molecular interactions and pharmacological properties. To date, the empirical crystal structure of this specific compound has not been reported in public databases. This guide, therefore, provides a comprehensive, prospective framework for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By detailing a robust experimental blueprint, we aim to empower researchers to unlock the precise three-dimensional architecture of this promising molecule, thereby accelerating structure-based drug design and development efforts.

Introduction: The Therapeutic Potential of Aza-oxindoles

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2][3] The replacement of a carbon atom with nitrogen in the indole nucleus gives rise to azaindoles, a modification that can profoundly alter the physicochemical properties and biological activity of the parent molecule.[4][5][6][7] Specifically, the 4-aza-2-oxindole core has been investigated for its role in developing novel therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[8][9][10][11]

The introduction of an amino group at the 7-position of the azaindole scaffold is a strategic decision rooted in established medicinal chemistry principles. The 7-aminoindole moiety is a key component in several bioactive molecules.[12] This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding site of a target protein and enhancing its potency and selectivity.

Despite its potential significance, the crystal structure of this compound remains undetermined. A definitive crystal structure is paramount for understanding its molecular geometry, intermolecular interactions, and for providing a rational basis for the design of new, more effective drug candidates. This guide presents a detailed, hypothetical workflow for elucidating this structure, from chemical synthesis to high-resolution crystallographic analysis.

Proposed Synthesis of this compound

While a direct synthesis for this compound is not yet published, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of aza-oxindoles and the functionalization of the indole nucleus.[13][14][15][16] The proposed pathway involves the initial construction of a 7-nitro-4-aza-2-oxindole intermediate, followed by the reduction of the nitro group to the desired amine.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole [chemeurope.com]

- 3. biosynth.com [biosynth.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Azaindole synthesis [organic-chemistry.org]

"7-Amino-4-aza-2-oxindole solubility"

An In-depth Technical Guide to the Solubility of 7-Amino-4-aza-2-oxindole

Introduction

This compound represents a novel heterocyclic scaffold with significant potential in drug discovery and development. As a derivative of the well-explored 7-azaoxindole core, it holds promise for applications in various therapeutic areas, including as an anti-inflammatory and anti-cancer agent.[1][2] The introduction of a nitrogen atom at the 4-position and an amino group at the 7-position is anticipated to modulate the molecule's physicochemical properties, profoundly influencing its solubility—a critical determinant of a drug candidate's success.

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility assessment and enhancement. By understanding the fundamental principles that govern the solubility of this unique scaffold, researchers can develop robust formulation strategies and accelerate the translation of promising candidates from the laboratory to the clinic.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount property for any small molecule intended for therapeutic use. Poor solubility can lead to a cascade of developmental challenges, including:

-

Inaccurate Biological Assessment: Low solubility can result in underestimated potency and toxicity in in-vitro assays, leading to misleading structure-activity relationships (SAR).[3]

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Insufficient solubility often translates to low and variable bioavailability.

-

Formulation and Manufacturing Hurdles: Developing a suitable dosage form for a poorly soluble compound can be complex and costly, potentially hindering its path to market.[3]

Given the novelty of the this compound scaffold, a proactive and systematic approach to understanding and optimizing its solubility is essential for unlocking its full therapeutic potential.

Predicting the Solubility of this compound: A Physicochemical Analysis

While specific experimental data for this compound is not yet widely available, a detailed analysis of its constituent functional groups allows for a reasoned prediction of its solubility behavior.

The Influence of the Aza-oxindole Core

The core structure, a 4-aza-2-oxindole, is a nitrogen-containing heterocycle. The presence of nitrogen atoms, particularly the pyridine-like nitrogen at the 4-position, introduces polarity and the potential for hydrogen bonding with water molecules.[4] This is a favorable characteristic for aqueous solubility. The lactam moiety (the 2-oxindole part) also contributes to the molecule's polarity.

The Impact of the 7-Amino Group

The amino group at the 7-position is a key determinant of the molecule's pH-dependent solubility. As a basic functional group, it will be protonated in acidic conditions, forming a positively charged species. This ionization dramatically increases the molecule's affinity for polar solvents like water. Conversely, in neutral or basic conditions, the amino group will be in its neutral, less soluble form.

Anticipated pH-Solubility Profile

Based on the presence of the basic amino group, this compound is expected to exhibit significantly higher solubility in acidic pH environments. The pKa of the amino group will be a critical parameter to determine, as it will define the pH range over which this solubility enhancement occurs. A minimum in aqueous solubility can often be observed around the isoelectric point of a molecule.[5]

The following diagram illustrates the logical relationship between pH and the expected solubility of this compound.

Caption: Predicted pH-dependent solubility of this compound.

Experimental Determination of Solubility: Methodologies and Protocols

A systematic experimental approach is crucial to accurately characterize the solubility of this compound. Several well-established methods can be employed, each with its own advantages and limitations.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[5]

Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffer solutions of known pH (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[5]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Throughput Solubility Screening

For early-stage drug discovery, where compound availability may be limited, high-throughput methods offer a faster and less material-intensive alternative.

Turbidimetric Solubility Assay

This method relies on the principle that a compound will precipitate out of solution when its concentration exceeds its solubility limit, causing the solution to become turbid.

Protocol

-

Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

-

Aqueous Addition: Add a buffered aqueous solution to each well to induce precipitation.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader (nephelometer). The concentration at which turbidity is first observed provides an estimate of the kinetic solubility.

The following diagram outlines the workflow for a turbidimetric solubility assay.

Caption: Workflow for Turbidimetric Solubility Assay.

Factors Influencing Experimental Solubility Data

Several factors can influence the outcome of solubility experiments and should be carefully controlled and reported.[4]

| Factor | Influence on Solubility | Rationale |

| Temperature | Generally increases with temperature | Most dissolutions are endothermic, absorbing heat.[6] |

| pH | Highly dependent for ionizable compounds | Affects the ionization state of functional groups. |

| Particle Size | Smaller particles can increase solubility | Increased surface area for dissolution.[4] |

| Polymorphism | Different crystal forms have different solubilities | Amorphous forms are generally more soluble than crystalline forms. |

| Solvent Polarity | "Like dissolves like" | Polar compounds are more soluble in polar solvents.[4] |

Strategies for Solubility Enhancement

If the intrinsic solubility of this compound is found to be suboptimal for a desired application, several formulation and chemical modification strategies can be employed.

pH Adjustment and Salt Formation

Given the basic nature of the 7-amino group, the most straightforward approach to enhance aqueous solubility is through pH adjustment. Formulating the compound in an acidic solution will promote its protonation and dissolution.

Furthermore, the formation of a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, tartrate) can significantly improve the solid-state properties and dissolution rate of the compound.

Use of Co-solvents and Surfactants

The addition of co-solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of a compound by reducing the polarity of the aqueous medium. Surfactants, on the other hand, can form micelles that encapsulate the drug molecules, increasing their apparent solubility.

Amorphous Solid Dispersions

For compounds with very low intrinsic solubility, creating an amorphous solid dispersion can be a powerful strategy.[7] In this approach, the crystalline drug is molecularly dispersed within a polymer matrix, preventing crystallization and enhancing its dissolution rate and apparent solubility.

Conclusion

This compound is a promising new scaffold in medicinal chemistry. Its solubility is predicted to be highly pH-dependent, driven by the basicity of the 7-amino group. A thorough experimental characterization of its solubility profile using methods such as the shake-flask technique is a critical step in its development. Should the intrinsic solubility prove to be a limiting factor, a range of well-established formulation strategies, from simple pH adjustment and salt formation to more advanced techniques like amorphous solid dispersions, can be employed to ensure that this promising compound can be effectively evaluated in biological systems and ultimately developed into a successful therapeutic agent.

References

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

Fadda, H. M., Chen, X., Aburub, A., Mishra, D., & Pinal, R. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]

-

Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

Li, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Liu, K. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 12, 329–343. [Link]

-

El-Gendy, B. E. D. M. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

IJNRD. (2021). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

-

Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]

-

Various Authors. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Various Sources. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Rich, R. L., Negrerie, M., Li, S., Kishi, Y., & Gai, F. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(6), 1665–1680. [Link]

-

Alkali Metals. (n.d.). 7-Azaindole. Alkali Metals. [Link]

-

ResearchGate. (n.d.). Azaoxindole synthesis. Calculated energies of conformers at B3LYP... | Download Table. ResearchGate. [Link]

-

Pal, M. (2017). Azaindole Therapeutic Agents. Medicinal Chemistry, 7(5), 1000212. [Link]

-

ResearchGate. (2025, August 6). Azaindole therapeutic agents | Request PDF. ResearchGate. [Link]

Sources

- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solvescientific.com.au [solvescientific.com.au]

- 4. ijnrd.org [ijnrd.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

Navigating Physiological Barriers: A Technical Guide to the Stability of 7-Amino-4-aza-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) under physiological conditions is a cornerstone of its potential success. A promising pharmacological profile can be rendered irrelevant if the molecule degrades before reaching its target or transforms into inactive or even toxic metabolites.[1][2] This guide provides an in-depth technical exploration of the stability of 7-Amino-4-aza-2-oxindole, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the key experimental workflows required to profile its stability, interpret the resulting data, and anticipate potential metabolic liabilities. The objective is to equip researchers with the foundational knowledge to design robust stability studies and make informed decisions in the lead optimization process.

The 4-aza-2-oxindole core, a bioisostere of the indole scaffold, is increasingly utilized in the design of therapeutic agents due to its unique physicochemical properties.[3][4] The introduction of a nitrogen atom into the indole ring system can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic fate.[3] Understanding the inherent stability of this scaffold, particularly with the addition of a 7-amino substituent, is paramount for its successful development.

Part 1: Foundational Stability Assessment: A Multi-faceted Approach

A comprehensive understanding of a molecule's stability requires a suite of assays that mimic the diverse environments it will encounter in vivo. For this compound, we will focus on two critical aspects of physiological stability: metabolic stability in the liver and chemical stability in plasma.

Metabolic Stability: The Liver as the Primary Metabolic Hub

The liver is the principal site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[5][6][7] Assessing a compound's susceptibility to hepatic metabolism is a critical early step in drug discovery.[2][6] The primary in vitro tool for this evaluation is the liver microsomal stability assay.[5][6][7]

Liver microsomes are subcellular fractions containing a rich concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5][7] By incubating this compound with liver microsomes, we can simulate its initial encounter with the liver's metabolic machinery. This assay allows us to determine the intrinsic clearance (CLint) of the compound, a measure of the rate at which the liver can metabolize the drug in the absence of blood flow limitations.[2][6][8] A high intrinsic clearance often translates to rapid in vivo clearance and a short half-life, potentially limiting the drug's therapeutic efficacy.[9]

The following diagram outlines the typical workflow for a microsomal stability assay.

Caption: Workflow for a typical liver microsomal stability assay.

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.[8]

-

Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[5][8]

-

Prepare an NADPH regenerating system according to the manufacturer's instructions. This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8][10]

-

-

Incubation:

-

In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.[7][10]

-

-

Sample Processing and Analysis:

-

Controls:

-

Negative Control (No Cofactor): Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for non-NADPH dependent degradation or chemical instability.[11]

-

Positive Control: Include a compound with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound) to validate the assay performance.[5]

-

The concentration of this compound at each time point is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

| Parameter | Formula | Description |

| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time plot | Rate of disappearance of the compound. |

| Half-life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (V/P) | Volume of microsomal matrix cleared of the compound per unit time per unit of protein. |

| V = Incubation Volume | ||

| P = mg of microsomal protein |

A shorter half-life and higher intrinsic clearance suggest greater metabolic liability.

Plasma Stability: Assessing Stability in Systemic Circulation

Once a drug enters the bloodstream, it is exposed to a variety of enzymes, primarily esterases and proteases, that can lead to its degradation.[9] The plasma stability assay is a crucial experiment to identify compounds that are unstable in circulation, which can lead to rapid clearance and a short half-life.[9][12]

Assessing stability in plasma is essential to ensure that the compound remains intact long enough to distribute to its target tissue and exert its pharmacological effect.[9] Instability in plasma can lead to poor bioavailability and inconsistent pharmacokinetic profiles.[9] This is particularly important for compounds containing functional groups susceptible to hydrolysis, such as esters and amides, although other functionalities can also be labile.[12]

The workflow for a plasma stability assay is similar to the microsomal stability assay but uses plasma as the biological matrix.

Caption: Workflow for a typical plasma stability assay.

-

Prepare Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Thaw pooled plasma (e.g., human, rat) from the desired species.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM).

-

Incubate the plate at 37°C.[12]

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins.[9][12] An internal standard should be included in the quenching solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[12]

-

-

Controls:

-

Heat-Inactivated Plasma: Run a parallel incubation in heat-inactivated plasma to distinguish between enzymatic degradation and chemical instability.

-

Positive Control: Include a compound known to be unstable in plasma (e.g., an ester-containing drug) to confirm the enzymatic activity of the plasma lot.[9]

-

Data from the plasma stability assay is analyzed similarly to the microsomal stability data. The percentage of the parent compound remaining at each time point is determined relative to the initial concentration at time zero.

| Time (min) | % Remaining |

| 0 | 100 |

| 15 | |

| 30 | |

| 60 | |

| 120 |

A significant decrease in the concentration of this compound over the incubation period would indicate instability in plasma. A compound is generally considered stable if more than 85-90% of the parent compound remains after the final time point.

Part 2: Anticipating Metabolic Liabilities of the this compound Scaffold

While experimental data is essential, a proactive approach to drug design involves anticipating potential metabolic hotspots on a molecule. For the this compound scaffold, several features warrant consideration.

The 7-azaindole Core and Aldehyde Oxidase (AO) Metabolism

The 7-azaindole scaffold is known to be a substrate for aldehyde oxidase (AO), a cytosolic enzyme that can play a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[13] Oxidation of the 2-position of the 7-azaindole ring is a common metabolic pathway mediated by AO.[13] This can lead to the formation of a 2-hydroxy-7-azaindole metabolite.[13]

To investigate the potential role of AO in the metabolism of this compound, a cytosol stability assay can be performed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Plasma Stability Assay | Domainex [domainex.co.uk]

- 13. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 7-Amino-4-aza-2-oxindole Derivatives

Executive Summary

The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the natural indole nucleus and appearing in numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, promising subclass: 7-Amino-4-aza-2-oxindole derivatives . The introduction of a nitrogen atom into the indole's benzene ring to form the pyrrolopyridine core can significantly modulate physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing binding affinity and efficacy.[3] This document provides an in-depth exploration of the synthetic routes to these compounds, details their biological activities with a focus on anti-inflammatory applications, elucidates their mechanism of action, and offers robust experimental protocols for their evaluation.

The 4-Aza-2-Oxindole Scaffold: A Strategic Core for Drug Design

The 4-aza-2-oxindole, systematically named 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, represents a strategic modification of the well-known oxindole framework.[4] The placement of a nitrogen atom at the 4-position of the bicyclic system introduces a hydrogen bond acceptor site, which can fundamentally alter the molecule's interaction with biological targets compared to its indole counterpart.[3]

The further incorporation of an amino group at the 7-position provides a critical hydrogen bond donor, creating a molecule with enhanced potential for specific, high-affinity interactions within protein binding pockets. This strategic functionalization makes the this compound core an attractive starting point for developing novel therapeutics, particularly for targets where such interactions are paramount for potency and selectivity. This scaffold has been explored for a range of applications, including the development of agents for cancer, inflammation, and viral diseases.[5][6][7]

Synthetic Methodologies: Constructing the Core Scaffold